![molecular formula C8H10FNO4 B12570086 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 260353-65-9](/img/structure/B12570086.png)
2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid
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Overview
Description
2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a conformationally constrained glutamate analog designed to target group 2 metabotropic glutamate receptors (mGlu2/3). Its bicyclo[3.1.0]hexane scaffold restricts rotational freedom, mimicking the bioactive conformation of glutamate, while the 6-fluoro substitution enhances electronic and steric interactions with receptor binding sites . A key derivative, (1R,2R,3R,5R,6R)-2-amino-6-fluoro-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, exhibits an IC50 of 476 nM in functional assays, indicating moderate potency .
Preparation Methods
The synthesis of 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the compound, which can then be further derivatized through various transformations . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and fluoro positions, using reagents like sodium azide or halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1. Treatment of Psychiatric Disorders
Research indicates that 2-amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives can effectively treat psychiatric disorders such as:
- Schizophrenia
- Bipolar disorder
- Anxiety disorders
- Depression
The compound’s antagonistic action on metabotropic glutamate receptors (mGluR) is believed to contribute to its efficacy in alleviating symptoms associated with these conditions. For instance, a study highlighted its effectiveness in reducing anxiety-like behaviors in animal models, suggesting a potential for clinical application in anxiety disorders .
2. Neurological Disorders
In addition to psychiatric applications, this compound shows promise in treating various neurological diseases:
- Alzheimer's Disease
- Cognitive Disorders
- Drug Dependence
- Parkinson’s Disease
The antagonism of mGluR2 and mGluR3 has been linked to neuroprotective effects, making it a candidate for treating neurodegenerative diseases . Animal studies have demonstrated that these compounds can enhance cognitive function and reduce neuroinflammation, which is critical in conditions like Alzheimer’s .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical modifications that enhance its pharmacological properties. Variations at the 1-, 2-, and 6-positions of the bicyclic structure have been explored to optimize receptor affinity and selectivity.
Table: Structure-Activity Relationships
Compound Variant | Position Modified | Affinity (Ki) | Selectivity |
---|---|---|---|
Base Compound | None | Reference | - |
Variant A | 1-position | 0.38 μM | High |
Variant B | 2-position | 0.45 μM | Moderate |
Variant C | 6-position | 0.30 μM | Very High |
This table summarizes findings from various studies that evaluated the impact of structural modifications on the compound's pharmacological profile .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
Case Study 1: Schizophrenia Treatment
A clinical trial investigated the effects of a derivative of this compound on patients with schizophrenia. Results indicated significant reductions in psychotic symptoms compared to placebo controls, with a favorable safety profile .
Case Study 2: Alzheimer's Disease Intervention
In a preclinical model of Alzheimer’s disease, treatment with this compound led to improved memory retention and reduced amyloid-beta plaque formation, suggesting potential benefits for cognitive enhancement .
Mechanism of Action
The mechanism by which 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differentiators
Receptor Selectivity
- Unlike LY2794193 (mGlu3-selective) or LY3020371 (antagonist), the target compound’s 3-hydroxyl group may stabilize interactions with both mGlu2 and mGlu3 subtypes, though its selectivity ratio remains uncharacterized .
Therapeutic Efficacy
- While LY379268 reverses phencyclidine (PCP)-induced hyperactivity at 0.3–3 mg/kg , the target compound’s efficacy in vivo is less documented. Its moderate in vitro potency (476 nM) suggests lower intrinsic activity than MGS0039 (sub-nM affinity) .
- LY3020371, an antagonist, demonstrates antidepressant effects in rodent models, contrasting the target compound’s presumed agonist activity .
Metabolic and Pharmacokinetic Profiles
- Fluorination often improves metabolic stability and blood-brain barrier penetration. The 6-fluoro group may confer advantages over non-fluorinated analogs like LY354740 .
Clinical and Preclinical Implications
- Antipsychotic Potential: Similar to LY379268, the target compound may attenuate glutamate hyperactivity in schizophrenia but with reduced risk of extrapyramidal side effects compared to dopamine-targeted drugs .
- Neuroprotection : Structural similarities to MGS0039 suggest utility in cognitive disorders, though further studies are needed to validate efficacy .
- Safety Profile : Fluorinated derivatives generally exhibit favorable tolerability, but receptor overactivation risks (e.g., sedation) require careful dose optimization .
Biological Activity
2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a compound that has garnered attention in pharmacological research, particularly for its interaction with metabotropic glutamate receptors (mGluRs). These receptors play crucial roles in various neurological processes and are implicated in numerous psychiatric and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by its bicyclic structure with two carboxylic acid groups and an amino group, enhanced by the presence of a fluorine atom at the 6-position. This structural configuration is significant for its biological activity.
This compound primarily acts as an antagonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G protein-coupled receptors that modulate neurotransmitter release and synaptic plasticity. By inhibiting these receptors, the compound can potentially influence glutamatergic signaling pathways involved in mood regulation and neuroprotection.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant-like Effects : In preclinical models, compounds targeting mGluR2 have shown promise in alleviating symptoms of depression and anxiety. The antagonism of mGluR2 by this compound may enhance synaptic glutamate levels, contributing to improved mood and cognitive function .
- Neuroprotective Properties : The modulation of glutamate signaling can also provide neuroprotective effects against excitotoxicity, which is a common feature in conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Depression Models : A study demonstrated that administration of this compound in rodent models resulted in significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant .
- Neuroprotective Studies : Another investigation highlighted its ability to protect neuronal cells from glutamate-induced apoptosis in vitro, indicating a protective role against neurodegenerative processes .
Research Findings
Properties
CAS No. |
260353-65-9 |
---|---|
Molecular Formula |
C8H10FNO4 |
Molecular Weight |
203.17 g/mol |
IUPAC Name |
(1R,2S,5R,6R)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-8(6(13)14)3-1-2-7(10,4(3)8)5(11)12/h3-4H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4-,7+,8-/m1/s1 |
InChI Key |
GLDRBCJXSGSXEU-JKBXLQNXSA-N |
Isomeric SMILES |
C1C[C@]([C@H]2[C@@H]1[C@@]2(C(=O)O)F)(C(=O)O)N |
Canonical SMILES |
C1CC(C2C1C2(C(=O)O)F)(C(=O)O)N |
Origin of Product |
United States |
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